Nle-Arg-Phe amide

説明

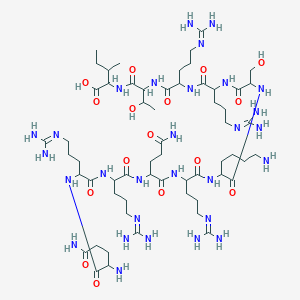

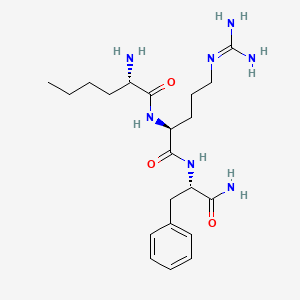

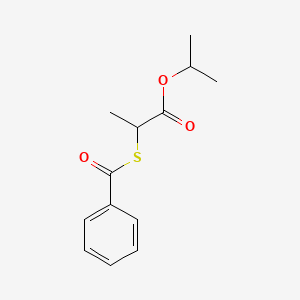

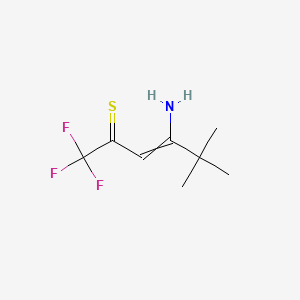

“Nle-Arg-Phe amide” is a molluscan cardioexcitatory neuropeptide analog . It has an empirical formula of C21H35N7O3 and a molecular weight of 433.55 .

Molecular Structure Analysis

The molecular structure of “Nle-Arg-Phe amide” is represented by the SMILES string: CCCCC@HC(=O)NC@@H=N)C(=O)NC@@HC(N)=O . This indicates the presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) in the compound.

Physical And Chemical Properties Analysis

“Nle-Arg-Phe amide” is a solid substance with a purity of ≥95% (HPLC). It should be stored at a temperature of -20°C .

科学的研究の応用

Amide Bond Replacements : A study utilized a 2,5,5-trisubstituted imidazoline as an amide bond replacement in dipeptide derivatives, including those with Nle and Arg-Phe amide, indicating potential applications in peptide modification and drug design (Gilbert et al., 1995).

Neuropeptide Activity : Nle-Arg-Phe-NH2 was evaluated in the context of the molluscan neuropeptide FMRFamide, showing its critical role in neuropeptide activity and potential applications in neurobiology (Kobayashi & Muneoka, 1986).

Green Chemistry in Amide Synthesis : Research focused on environmentally friendly methods for amide synthesis, highlighting the importance of compounds like Nle-Arg-Phe amide in the development of sustainable chemical processes (García-Álvarez et al., 2013).

Structure-Activity Relationship in Neuropeptides : The structure of a molluscan cardioexcitatory neuropeptide was determined to be Phe-Met-Arg-Phe-NH2, showcasing the significance of peptides like Nle-Arg-Phe amide in understanding neuropeptide function (Price & Greenberg, 1977).

HIV-1 Protease Inhibition : A peptide inhibitor with Nle was studied for its potential in inhibiting HIV-1 protease, suggesting applications in antiviral therapy (Miller et al., 1989).

Peptide-Based Neuropeptide Research : A cDNA clone encoding a precursor protein for FMRFamide peptides, including sequences similar to Nle-Arg-Phe amide, was identified in Aplysia, indicating potential uses in neuroscientific research (Schaefer et al., 1985).

Coelenterate Neuropeptides : Research on coelenterate neurons producing RF-amide-like peptides, related to Nle-Arg-Phe amide, suggested their role as neurotransmitters or neurohormones (Grimmelikhuijzen et al., 1991).

Rethinking Amide Bond Synthesis : Novel approaches to amide formation, crucial for the synthesis of peptides like Nle-Arg-Phe amide, were reviewed, underscoring their significance in modern pharmaceuticals (Pattabiraman & Bode, 2011).

MRI Contrast Agents : Research on a paramagnetic chemical exchange saturation transfer MRI contrast agent highlighted the role of amides, relating to the broader applications of Nle-Arg-Phe amide in medical imaging (Liu et al., 2012).

Biodegradable Cationic Poly(ester amide)s : A study on biodegradable cationic Arg-Phe poly(ester amide)s suggested potential biomedical applications for peptides like Nle-Arg-Phe amide (Wu & Chu, 2013).

将来の方向性

While specific future directions for “Nle-Arg-Phe amide” are not mentioned in the retrieved sources, research into neuropeptide-activated channels in the ENaC/DEG superfamily, which includes channels activated by the neuropeptide FMRFamide, is ongoing . This suggests potential future research directions in understanding the ligand gating mechanism of these channels.

特性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYDYSYRCLZEG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745616 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nle-Arg-Phe amide | |

CAS RN |

104809-29-2 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

![2h-Furo[3,2-g]indole](/img/structure/B560729.png)